Introduction: The Role of Stable Isotopes in Modern Research
Introduction: The Role of Stable Isotopes in Modern Research
An In-depth Technical Guide on the Chemical Properties and Research Applications of Acetamide-13C2,15N
In the landscape of quantitative analytical science, particularly within drug metabolism and pharmacokinetic (DMPK) studies, precision and accuracy are paramount. The advent of stable isotope-labeled (SIL) compounds has revolutionized our ability to achieve this, providing robust internal standards that mitigate the challenges of matrix effects and extraction variability. Acetamide-13C2,15N, a non-radioactive, isotopically enriched analog of acetamide, exemplifies such a tool. By replacing two Carbon-12 atoms with Carbon-13 and the Nitrogen-14 atom with Nitrogen-15, we create a molecule that is chemically identical to its natural counterpart but physically distinguishable by its mass. This guide provides a comprehensive overview of the physicochemical properties of Acetamide-13C2,15N, elucidates the principles behind its application, and offers detailed methodologies for its use as an internal standard in mass spectrometry-based bioanalysis.
Section 1: Physicochemical Properties
Acetamide-13C2,15N shares nearly identical physical and chemical properties with its unlabeled form, as isotopic substitution has a negligible effect on characteristics like solubility, boiling point, and melting point.[1][2][3] The critical distinction lies in its molecular weight, which is the cornerstone of its utility in mass spectrometry.
Pure, unlabeled acetamide is a colorless, hygroscopic crystalline solid.[1][3] While odorless when pure, it can present a "mousy" odor if impurities are present.[1][2][3] It is highly soluble in water (approximately 2000 g/L) and other polar solvents such as ethanol and chloroform.[1][2][3]
Table 1: Comparison of Physicochemical Properties
| Property | Unlabeled Acetamide | Acetamide-13C2,15N | Data Source(s) |
| Chemical Formula | C₂H₅NO | [¹³C]₂H₅[¹⁵N]O | [1][4] |
| Molecular Weight | 59.07 g/mol | Approx. 62.05 g/mol | [4] / Calculated |
| Melting Point | 79-81 °C | 79-81 °C (Expected) | [1][2][3] |
| Boiling Point | 221.2 °C (decomposes) | 221.2 °C (Expected, decomposes) | [1][2][3] |
| Density | 1.159 g/cm³ | ~1.159 g/cm³ (Expected) | [1][3] |
| Solubility in Water | 2000 g/L | 2000 g/L (Expected) | [1][3] |
| LogP | -1.26 | -1.26 (Expected) | [3][5] |
| CAS Number | 60-35-5 | 2727464-32-4 | [3][6] |
Section 2: The Principle of Isotopic Dilution Mass Spectrometry
The core value of Acetamide-13C2,15N in research is its application as an internal standard (IS) in isotopic dilution mass spectrometry. This technique is the gold standard for quantitative analysis. The rationale is straightforward: the SIL-IS is added at a known concentration to a sample at the earliest stage of preparation. Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the exact same losses during sample extraction, cleanup, and ionization in the mass spectrometer source. Any variability that affects the analyte also affects the SIL-IS to the same degree. By measuring the ratio of the analyte's signal to the SIL-IS's signal, we can accurately calculate the analyte's concentration, effectively canceling out experimental inconsistencies. This co-eluting, ratio-based quantification provides a self-validating system for every sample analyzed.
Caption: Isotopic dilution workflow using a stable isotope-labeled internal standard.
Section 3: Core Applications and Methodologies
The primary application for Acetamide-13C2,15N is as an internal standard for the quantification of unlabeled acetamide in complex matrices.[6] This is crucial in toxicology, environmental monitoring, and studies of metabolic pathways where acetamide may be a metabolite or a biomarker.
Experimental Protocol: Quantification of Acetamide in Plasma using LC-MS/MS
This protocol describes a validated approach for quantifying acetamide in human plasma, employing Acetamide-13C2,15N as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of unlabeled acetamide and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of Acetamide-13C2,15N and dissolve in 1 mL of methanol. The smaller volume is often practical due to the higher cost of the SIL-IS.
-
Working Solutions: Serially dilute the Analyte Stock with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate working solution of the Internal Standard at 100 ng/mL.
2. Construction of the Calibration Curve:
-
To a series of clean 1.5 mL microcentrifuge tubes, add 50 µL of blank plasma.
-
Spike 10 µL of each calibration standard into the blank plasma to create calibration points.
-
Add 10 µL of the 100 ng/mL Internal Standard working solution to each tube. This results in a final IS concentration of 10 ng/mL in the injection-ready sample (assuming a 1:10 final dilution).
3. Sample Preparation (Protein Precipitation):
-
For unknown samples, add 50 µL of the plasma to a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Internal Standard working solution.
-
Add 200 µL of ice-cold acetonitrile to each tube (both calibration standards and unknown samples). This precipitates the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transition for Acetamide: Q1: 60.1 m/z → Q3: 44.1 m/z
-
MRM Transition for Acetamide-13C2,15N: Q1: 63.1 m/z → Q3: 46.1 m/z
-
5. Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibration point.
-
Plot the Peak Area Ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
-
Calculate the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Caption: Step-by-step workflow for LC-MS/MS quantification.
Section 4: Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the integrity of Acetamide-13C2,15N.
-
Storage: The compound should be stored in a well-closed container in a dry environment.[7] For long-term stability, storage at -20°C or -80°C is recommended, protected from light.[8] Stock solutions should also be stored frozen under the same conditions.[8]
-
Safety: While the isotopic labeling does not alter its chemical reactivity, users should adhere to the safety precautions for unlabeled acetamide. It is considered an irritant to the eyes and skin.[7] Inhalation of dust should be avoided.[7] Furthermore, acetamide is classified by the IARC as possibly carcinogenic to humans (Group 2B), and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used at all times.[7]
Conclusion
Acetamide-13C2,15N is an indispensable tool for researchers requiring precise and accurate quantification of acetamide. Its chemical properties, being nearly identical to the endogenous compound, make it the ideal internal standard for isotopic dilution mass spectrometry. By correcting for experimental variability, it ensures the generation of high-quality, trustworthy data in fields ranging from pharmaceutical development to environmental science. The methodologies outlined in this guide provide a robust framework for its successful implementation in the modern analytical laboratory.
References
-
Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, February 29). Acetamide. Retrieved from [Link]
-
Vedantu. (n.d.). Acetamide: Properties, Uses, Safety, and Key Chemistry Facts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide: Antoine Equation Parameters. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-dibutyl- (CAS 1563-90-2). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide (CAS 60-35-5). Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (2021). ICSC 0233 - ACETAMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide. In PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Acetamide - Sciencemadness Wiki [sciencemadness.org]
- 2. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]
- 3. Acetamide - Wikipedia [en.wikipedia.org]
- 4. Acetamide [webbook.nist.gov]
- 5. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ICSC 0233 - ACETAMIDE [inchem.org]
- 8. medchemexpress.com [medchemexpress.com]
